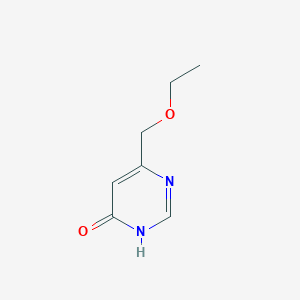

6-(Ethoxymethyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(ethoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-4-6-3-7(10)9-5-8-6/h3,5H,2,4H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRGSADTUASVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table: Summary of Reported Synthetic Conditions

| Reference | Starting Material | Ethoxymethylating Agent | Base | Solvent | Temp. | Yield (%) | Purification |

|---|---|---|---|---|---|---|---|

| Pyrimidin-4-ol | Ethyl chloroformate | K2CO3 | Acetone | RT–reflux | 60–80 | Recrystallization | |

| Cyclopropyl precursor | Ethoxymethyl halide | NaH | DMF | 40–60°C | 55–75 | Chromatography |

Note: Actual yields may vary depending on scale, reagent purity, and workup efficiency.

Additional Notes

- Alternative Approaches: Multi-step procedures involving protection and deprotection of hydroxyl groups can be employed for regioselective synthesis but are less common due to increased complexity.

- Reaction Monitoring: Thin-layer chromatography (TLC) is typically used to monitor reaction progress.

- Safety Considerations: Ethyl chloroformate and related reagents require careful handling due to their reactivity and potential toxicity.

Chemical Reactions Analysis

Types of Reactions: 6-(Ethoxymethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: The ethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxymethyl group.

Major Products Formed:

Oxidation: Formation of pyrimidin-4-one derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Ethoxymethyl)pyrimidin-4-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 6-(Ethoxymethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit enzymes involved in inflammatory processes or cancer cell proliferation by binding to their active sites and preventing substrate interaction .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrimidin-4-ol Derivatives

Key Observations :

- Melting Points : Derivatives with aromatic substituents (e.g., phenyl in ) exhibit higher melting points (183–185°C) than aliphatic analogs (e.g., methylthio derivatives at 224–226°C ), likely due to π-π stacking interactions.

- Reactivity : Chloromethyl groups (e.g., in ) may confer higher electrophilicity, enabling nucleophilic substitution reactions in synthesis.

Antibacterial Activity

Pyrimidine derivatives with electron-withdrawing groups (e.g., cyano, trifluoromethyl) show enhanced antibacterial activity. For example, 2-(4-Trifluoromethylbenzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile (from ) exhibits potent activity against Staphylococcus aureus.

Plant Growth Regulation

The methoxymethyl analog PPA2 (6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol) acts as a plant activator, inducing resistance to bacterial infections in Arabidopsis . Ethoxymethyl substitution could prolong activity due to slower metabolic degradation compared to methoxymethyl, though this requires experimental validation.

Drug Discovery and Catalysis

- Catalytic Applications : 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol serves as a catalyst in organic synthesis and drug metabolism studies . Ethoxymethyl derivatives may offer alternative steric environments for substrate binding.

- Receptor Agonists : Pyrimidines like KP-156 (2-(piperidin-3-yl)-6-(pyridin-4-yl)pyrimidin-4-ol) target vitamin D receptors . Substituent positioning (e.g., ethoxymethyl vs. piperidinyl) critically affects receptor binding affinity.

Biological Activity

6-(Ethoxymethyl)pyrimidin-4-ol is a pyrimidine derivative that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and detailed research findings.

- Molecular Formula : C11H14N2O3

- Molecular Weight : 222.24 g/mol

- Solubility : Soluble in organic solvents, limited solubility in water

The biological activity of 6-(ethoxymethyl)pyrimidin-4-ol is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cellular signaling pathways related to cell growth and apoptosis. This modulation is crucial for its potential therapeutic applications, particularly in cancer therapy where it can reduce tumor growth and enhance apoptosis of cancer cells .

Antimicrobial Activity

Research indicates that 6-(ethoxymethyl)pyrimidin-4-ol exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways is hypothesized as the mechanism behind its antimicrobial effects.

Table 1: Antimicrobial Efficacy of 6-(Ethoxymethyl)pyrimidin-4-ol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 200 μg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 400 μg/mL | Effective against Gram-negative bacteria |

| Klebsiella pneumoniae | 256 μg/mL | Limited efficacy noted |

Anticancer Properties

The anticancer potential of this compound has been explored through various cellular assays. Notably, it has demonstrated selective cytotoxicity against certain cancer cell lines, including breast cancer (e.g., ZR75) and other epithelial cancers. The compound's efficacy is believed to stem from its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cancer growth .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of 6-(ethoxymethyl)pyrimidin-4-ol on several cancer cell lines using the MTT assay. The results indicated:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 0.09 ± 0.0085 µM

- Cell Line : A549 (lung cancer)

- IC50 Value : 0.03 ± 0.0056 µM

- Cell Line : Colo-205 (colorectal cancer)

- IC50 Value : 0.01 ± 0.074 µM

These findings suggest that the compound exhibits potent anticancer activity, surpassing traditional chemotherapeutic agents in some cases .

Comparative Analysis with Other Pyrimidine Derivatives

To better understand the efficacy of 6-(ethoxymethyl)pyrimidin-4-ol, a comparison with other pyrimidine derivatives was conducted:

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 6-(Ethoxymethyl)pyrimidin-4-ol | Moderate | High |

| 2-Cyclopropyl-6-(ethoxymethyl)pyrimidin-4-ol | High | Moderate |

| Benzylsulfanyl derivative | High | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.